molecular formula C14H15NO B8406381 3'-Ethoxybiphenyl-4-amine

3'-Ethoxybiphenyl-4-amine

Cat. No.: B8406381
M. Wt: 213.27 g/mol
InChI Key: FAYATRNXPQABQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Ethoxybiphenyl-4-amine (IUPAC name: 3-ethoxy-[1,1'-biphenyl]-4-amine) is a substituted biphenyl amine characterized by an ethoxy group (-OCH₂CH₃) at the 3' position and an amine (-NH₂) group at the 4 position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling interactions with biological targets or incorporation into functional polymers .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(3-ethoxyphenyl)aniline

InChI

InChI=1S/C14H15NO/c1-2-16-14-5-3-4-12(10-14)11-6-8-13(15)9-7-11/h3-10H,2,15H2,1H3

InChI Key

FAYATRNXPQABQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3'-ethoxybiphenyl-4-amine, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Substituents Synthesis Method Applications/Research Findings References
4'-Ethynyl-[1,1'-biphenyl]-4-amine Ethynyl (-C≡CH) at 4' position Sonogashira coupling of 4-iodo-4'-nitro-1,1'-biphenyl, followed by nitro reduction Used as a precursor for fluorescent coumarins in sensor development
4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine Benzyloxy (-OCH₂C₆H₅) at 4' position Benzyl protection of hydroxyl group, followed by cross-coupling reactions Intermediate in pharmaceutical synthesis; benzyl group aids in protecting amines during synthesis
3',5'-Diphenylbiphenyl-4-amine Phenyl (-C₆H₅) at 3' and 5' positions Multi-step coupling of aryl halides and boronic acids Potential use in optoelectronic materials due to extended π-conjugation

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The ethoxy group in this compound enhances solubility in polar solvents compared to non-polar analogs like 3',5'-diphenylbiphenyl-4-amine . Ethynyl groups (e.g., in 4'-ethynyl-[1,1'-biphenyl]-4-amine) enable further functionalization via click chemistry, making them valuable in modular synthesis .

Synthetic Accessibility :

  • This compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), similar to methods for 4'-(benzyloxy)-[1,1'-biphenyl]-3-amine .
  • Nitro-to-amine reduction is a common step, as seen in the synthesis of 4'-ethynyl derivatives .

Applications in Materials Science :

  • 3',5'-Diphenylbiphenyl-4-amine exhibits rigid, planar structures suitable for organic semiconductors, whereas This compound may serve as a building block for liquid crystals due to its flexible ethoxy chain .

Research Findings and Limitations

  • Stability Concerns : Ethoxy groups may undergo hydrolysis under acidic conditions, necessitating protective strategies during synthesis .

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